N'-acridin-9-yl-4-chlorobenzohydrazide
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Overview
Description
N’-acridin-9-yl-4-chlorobenzohydrazide is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acridin-9-yl-4-chlorobenzohydrazide typically involves the reaction of 9-aminoacridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure the formation of the desired product . The reaction can be summarized as follows:
- Dissolve 9-aminoacridine in tetrahydrofuran.
- Add triethylamine to the solution.
- Slowly add 4-chlorobenzoyl chloride to the reaction mixture while maintaining the temperature at 0°C.
- Stir the reaction mixture for 2 hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N’-acridin-9-yl-4-chlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Studied as an inhibitor of enzymes like BACE-1, which is implicated in Alzheimer’s disease.
Mechanism of Action
The mechanism of action of N’-acridin-9-yl-4-chlorobenzohydrazide involves its interaction with specific molecular targets. For instance, as a BACE-1 inhibitor, the compound binds to the active site of the enzyme, preventing it from cleaving amyloid precursor protein (APP). This inhibition reduces the production of amyloid-beta peptides, which are associated with the formation of amyloid plaques in Alzheimer’s disease . The binding involves hydrogen bonds and π-π stacking interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: An acridine derivative with antimicrobial properties.
Proflavine: Another acridine derivative used as a disinfectant.
Uniqueness
N’-acridin-9-yl-4-chlorobenzohydrazide is unique due to its specific structure, which allows it to inhibit BACE-1 effectively. This property makes it a promising candidate for the development of therapeutic agents for neurodegenerative diseases .
Properties
Molecular Formula |
C20H14ClN3O |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N'-acridin-9-yl-4-chlorobenzohydrazide |
InChI |
InChI=1S/C20H14ClN3O/c21-14-11-9-13(10-12-14)20(25)24-23-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,22,23)(H,24,25) |
InChI Key |
DEKTZASXOSRDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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